molecular formula C12H10BrNO B060724 4-(3-Bromo-4-methoxyphenyl)pyridine CAS No. 191602-60-5

4-(3-Bromo-4-methoxyphenyl)pyridine

Cat. No. B060724
CAS RN: 191602-60-5
M. Wt: 264.12 g/mol
InChI Key: JOCCQFWHBVVRNV-UHFFFAOYSA-N
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Description

“4-(3-Bromo-4-methoxyphenyl)pyridine” is a chemical compound with the CAS Number: 191602-60-5 . It has a molecular weight of 264.12 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of compounds related to “4-(3-Bromo-4-methoxyphenyl)pyridine” has been reported in various studies . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “4-(3-Bromo-4-methoxyphenyl)pyridine” can be represented by the linear formula C12H10BrNO . The InChI Code for this compound is 1S/C12H10BrNO/c1-15-12-3-2-10 (8-11 (12)13)9-4-6-14-7-5-9/h2-8H,1H3 .


Physical And Chemical Properties Analysis

“4-(3-Bromo-4-methoxyphenyl)pyridine” is a solid at room temperature . It has a molecular weight of 264.12 .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridines

4-(3-Bromo-4-methoxyphenyl)pyridine could potentially be used in the synthesis of Pyrazolo[3,4-b]pyridines . These are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references (including 2400 patents) to date .

Biomedical Applications

Pyrazolo[3,4-b]pyridines, which could potentially be synthesized from 4-(3-Bromo-4-methoxyphenyl)pyridine, have various biomedical applications . This is due to their close similarity with the purine bases adenine and guanine .

α-Bromination Reaction in Experimental Teaching

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . 4-(3-Bromo-4-methoxyphenyl)pyridine could potentially be used in experimental teaching to demonstrate this reaction .

Synthesis of 4-Chloro-α-bromo-acetophenone

4-(3-Bromo-4-methoxyphenyl)pyridine could potentially be used in the synthesis of 4-chloro-α-bromo-acetophenone . This compound could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent .

Self-Assembly and Ullmann Reaction

4-(3-Bromo-4-methoxyphenyl)pyridine could potentially be used in self-assembly and Ullmann reactions . These reactions result in molecular architectures such as Kagome networks, coordinated/covalent dimers, and branched coordination chains .

Pyridine Coordination

4-(3-Bromo-4-methoxyphenyl)pyridine could potentially be used in pyridine coordination . This process is sensitive to the underlying metallic surfaces .

Safety And Hazards

The safety information available for “4-(3-Bromo-4-methoxyphenyl)pyridine” indicates that it may be harmful if swallowed or comes into contact with skin or eyes . It may also cause respiratory irritation .

Future Directions

The future directions for “4-(3-Bromo-4-methoxyphenyl)pyridine” and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCCQFWHBVVRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594225
Record name 4-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-4-methoxyphenyl)pyridine

CAS RN

191602-60-5
Record name 4-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(4-Methoxyphenyl)pyridine (1 g, 5.4 mmol) was dissolved in glacial acetic acid (6 ml). Iron powder (30 mg, 0.54 mmol) was added followed by a solution of bromine (0.36 ml) in glacial acetic acid (3 ml) slowly over 5 minutes. The resulting solution was stirred at 60° C. for 1 hour. A solution of bromine (0.13 ml) in glacial acetic acid (1 ml) was added and stirring was continued at 60° C. for 1.5 hours. The solution was allowed to cool to ambient temperature, diluted with water (20 ml). Excess bromine was destroyed by adding in sold sodium bisulphite until all the colour had disappeared. Solid sodium carbonate was added until the solution was basic and the resulting solution was then extracted with ethyl acetate (2×30 ml) and dried over sodium sulphate. Removal of the solvent gave an oil which was chromatographed on silica gel in diethyl ether giving the title compound as a clear oil (0.77 g, 54%). 1H NMR (250 MHz, CDCl3) δ 8.66-8.62 (2H, d, J=8.6 Hz), 7.87-7.86 (1H, d, J=2.2 Hz), 7.61-7.56 (1H, dd, J=8.5 Hz and 2.2 Hz), 7.48-7.46 (1H, d, J=8.5 Hz), 7.03-6.99 (2H, d, J=8.6 Hz), and 3.96 (3H, s). m/z (ES+) 264, 266 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Bromine (26.0 g, 163 mmol) is added to a stirred solution of 4-(4-methoxyphenyl)pyridine (13.6 g. 73.5 mmol) in acetic acid (500 mL) and heated at 60° C. for 72 h. The mixture is then evaporated to dryness under reduced pressure and the residue is treated with aqueous ammonia (400 mL of 6M) and extracted with ethyl acetate (3×200 mL). The combined extracts are dried (Na2SO4), filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by chromatography (silica gel, 95% t-butylmethyl ether/4.5% methanol/0.5% aqueous NH3(25%)) and recrystallised from ether-cyclohexane to give 4-(3-bromo-4-methoxyphenyl)pyridine as a pale-yellow crystalline solid, m.p. 82-84° C.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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